2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
The compound “2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol” is a novel triazole-pyrimidine hybrid . It has been studied for its potential neuroprotective and anti-neuroinflammatory properties .
Synthesis Analysis
The synthesis of similar triazole-pyrimidine-based compounds involves a series of steps. The compounds are designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple functional groups including a fluorophenyl group, a piperazine ring, a nitrophenyl group, a thiazole ring, and a triazole ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve the reaction of substituted alkynes with substituted azides in a solvent such as tetrahydrofolate (THF) .Scientific Research Applications
Microwave-assisted Synthesis and Biological Activities
The microwave-assisted synthesis of molecules containing penicillanic acid or cephalosporanic acid moieties, starting from ethyl piperazine-1-carboxylate, has led to the creation of compounds with significant antimicrobial, antilipase, and antiurease activities. This method has yielded derivatives with potential as antimicrobial agents against various microorganisms, demonstrating the versatility of this compound class in therapeutic applications (Başoğlu et al., 2013).
Antimicrobial and Antitumor Activities
Research on novel 1,2,4-triazole derivatives has highlighted their good to excellent inhibitory activity against tumor cells, specifically targeting the CDC25B with high inhibition rates. These findings suggest that modifications to the 1,2,4-triazole scaffold, such as the incorporation of the 2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl) moiety, can significantly enhance antitumor activity (Ding et al., 2016).
Synthesis and Antibacterial Activities
The synthesis of 1-substituted-4-[5-(4-substitutedphenyl)-1,3,4-thiadiazol-2-sulfonyl] piperazine derivatives has been explored, with some derivatives showing better antibacterial activities, demonstrating the potential of these compounds in addressing antibiotic resistance challenges (Qi, 2014).
Design and Synthesis as Antibacterials
Thiazoles and thiazole-containing triazoles have been synthesized and evaluated for their antibacterial activity, particularly against Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. This research indicates the potential for developing new antibacterial agents based on the structural framework of 2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol (Santosh et al., 2018).
Anti-TMV and Antimicrobial Activities
The synthesis and evaluation of urea and thiourea derivatives of piperazine doped with Febuxostat, including compounds with the base structure similar to the queried chemical, have shown promising antiviral and antimicrobial activities. This highlights the compound's potential in developing treatments for viral diseases and bacterial infections (Reddy et al., 2013).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-ethyl-5-[[4-(2-fluorophenyl)piperazin-1-yl]-(4-nitrophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN6O3S/c1-2-19-25-23-29(26-19)22(31)21(34-23)20(15-7-9-16(10-8-15)30(32)33)28-13-11-27(12-14-28)18-6-4-3-5-17(18)24/h3-10,20,31H,2,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSJFBDXCFGGLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCN(CC4)C5=CC=CC=C5F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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